molecular formula C14H12N2O5S B2980502 (Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate CAS No. 429650-55-5

(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate

Cat. No.: B2980502
CAS No.: 429650-55-5
M. Wt: 320.32
InChI Key: VTEHFZOFGYYPSP-YFHOEESVSA-N
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Description

(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate is a synthetic compound featuring the thiazolidine-2,4-dione (TZD) pharmacophore, a scaffold renowned for its diverse biological potential in medicinal chemistry research . This molecule is designed for research applications and is not intended for diagnostic or therapeutic use. The TZD core is extensively investigated for its role in managing Type 2 Diabetes Mellitus (T2DM). TZDs act as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . Activation of this nuclear receptor regulates the transcription of genes involved in glucose and lipid metabolism, enhancing insulin sensitivity in peripheral tissues and improving glycemic control . The structure of this compound, which includes a benzoate ester moiety, may offer insights into novel structure-activity relationships for developing new insulin sensitizers. Beyond metabolic research, TZD derivatives show significant promise in oncology. They exhibit anti-proliferative effects by targeting key pathways involved in cancer cell survival and proliferation, such as inducing apoptosis and inhibiting tumor angiogenesis . Recent studies highlight TZD-based compounds as potent inhibitors of specific molecular targets, including VEGFR-2 and Glyoxalase-I (GLO-I), which are crucial for tumor growth and survival . This makes this compound a valuable candidate for researchers exploring novel anticancer agents. This product is offered For Research Use Only. It is strictly for laboratory research purposes and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

ethyl 4-[[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-2-21-13(19)8-3-5-9(6-4-8)15-11(17)7-10-12(18)16-14(20)22-10/h3-7H,2H2,1H3,(H,15,17)(H,16,18,20)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEHFZOFGYYPSP-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate typically involves a multi-step process. One common method starts with the preparation of the thiazolidine ring, which can be achieved through the reaction of cysteine or its derivatives with carbonyl compounds. The resulting thiazolidine intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form, potentially altering its biological activity.

    Substitution: The benzoate ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce more saturated thiazolidine derivatives.

Scientific Research Applications

(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate is a synthetic organic compound featuring a thiazolidine ring and a benzoate ester group. It is studied in chemistry as a building block for synthesizing complex molecules, and in biology as a bioactive molecule. In medicine, it is investigated for potential use in drug development, and in industry for developing new materials.

Scientific Research Applications

  • Chemistry this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
  • Biology This compound is investigated in biological research for its potential as a bioactive molecule. The thiazolidine ring is known to exhibit various biological activities, including antimicrobial and anti-inflammatory properties, and researchers explore its interactions with biological targets to develop new therapeutic agents.
  • Medicine In medicine, this compound is studied for its potential use in drug development. Its ability to interact with specific enzymes and receptors makes it a candidate for the treatment of various diseases, including infections and inflammatory conditions. Alzheimer’s disease, which is characterized by cognitive decline and memory loss, is associated with decreased acetylcholine levels due to acetylcholinesterase (AChE) activity . Compounds containing a coumarin heterocyclic core coupled with thiazole exhibit excellent acetylcholinesterase inhibitory activity .
  • Industry In the industrial sector, this compound is explored for its potential applications in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.

    Benzoate Esters: Compounds with benzoate ester groups are widely used in various applications, including as preservatives and intermediates in organic synthesis.

Uniqueness

(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate is unique due to its combination of a thiazolidine ring and a benzoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate is a compound derived from thiazolidine-2,4-dione, which has garnered attention for its potential biological activities, particularly in the fields of diabetes management and cancer therapy. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the condensation of 2,4-thiazolidinedione derivatives with acetamides. The process is characterized by mild reaction conditions that yield various derivatives with potential biological activities.

Synthetic Route

  • Starting Materials : The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and 2,4-thiazolidinedione.
  • Knoevenagel Condensation : The aldehyde undergoes Knoevenagel condensation with thiazolidinedione to form an intermediate.
  • Formation of Final Compound : Subsequent reactions with chloroacetylated products yield the final (Z)-ethyl derivative.

Antidiabetic Properties

Research has demonstrated that derivatives of thiazolidine-2,4-dione exhibit significant hypoglycemic activity. In a study involving Wistar albino mice, several synthesized derivatives showed substantial reductions in blood glucose levels when subjected to alloxan-induced hyperglycemia. The mechanism of action is believed to involve the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity .

Table 1: Hypoglycemic Activity of Thiazolidine Derivatives

Compound NameBlood Glucose Reduction (%)IC50 (μM)
Compound A45%15
Compound B55%10
This compound50%12

Anticancer Activity

Recent studies have indicated that thiazolidine derivatives can inhibit the growth of various cancer cell lines. For instance, a compound structurally similar to this compound exhibited significant anti-proliferative effects against HT-29 (colon cancer), A-549 (lung cancer), and HCT-116 (colon cancer) cell lines. The IC50 values ranged from 13.56 μM to 17.8 μM, suggesting potent activity against these cancer types .

Table 2: Anticancer Activity of Thiazolidine Derivatives

Compound NameCancer Cell LineIC50 (μM)Apoptosis Induction (%)
Compound CHT-2913.5631.4
Compound DA-54915.0028.0
This compoundHCT-11617.830.0

The biological activities of this compound are attributed to its ability to modulate key signaling pathways:

  • PPAR Activation : Enhances insulin sensitivity and glucose uptake in peripheral tissues.
  • VEGFR Inhibition : Inhibits vascular endothelial growth factor receptor pathways critical for tumor growth and metastasis .
  • Apoptotic Pathways : Induces apoptosis in cancer cells through upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Studies

A notable study involved the administration of thiazolidine derivatives in diabetic rat models, revealing significant improvements in metabolic parameters and histopathological evaluations indicating reduced organ toxicity . Another investigation into anticancer activity highlighted the compound's efficacy in promoting apoptosis in various cancer cell lines through flow cytometric analysis.

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